

Molecular weight and formula of 2-Bromo-4'-methylacetophenone

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Compound of Interest

Compound Name: 2-Bromo-4'-methylacetophenone

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An In-depth Technical Guide to 2-Bromo-4'-methylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-4'-methylacetophenone**, a key chemical intermediate in various synthetic applications, particularly within the pharmaceutical and chemical industries. This document outlines its chemical and physical properties, detailed synthesis protocols, applications in drug development, and essential safety and handling information.

Chemical Identity and Properties

2-Bromo-4'-methylacetophenone, also known as 4-methylphenacyl bromide, is an α -bromoketone that serves as a versatile building block in organic synthesis.^{[1][2]} Its utility stems from the reactive bromo-acetyl group, which can be strategically manipulated to form new carbon-carbon and carbon-heteroatom bonds.^{[1][3]}

Table 1: Physicochemical Properties of **2-Bromo-4'-methylacetophenone**

Property	Value	References
Molecular Formula	C ₉ H ₉ BrO	[1][2][4][5][6][7]
Molecular Weight	213.07 g/mol	[1][2][4][6][7][8]
CAS Number	619-41-0	[1][4][5]
Appearance	White to light yellow crystalline powder	[1][3][5]
Melting Point	45-54 °C	[1][5]
Boiling Point	105 °C at 0.1 mmHg; 263.6±15.0 °C at 760 mmHg	[1][5]
Density	1.4±0.1 g/cm ³	[5]
Flash Point	>110 °C; 74.4±7.7 °C	[1][5]
Solubility	Soluble in chloroform and ethyl acetate	[5]
Purity	≥97-98%	[1][3]

Table 2: Spectroscopic Data for **2-Bromo-4'-methylacetophenone**

Spectrum Type	Data	Reference
¹ H NMR (400MHz, CDCl ₃)	δ=7.89(d, J=8.4Hz, 2H), 7.30(d, J=8.4Hz, 2H), 4.45(s, 2H), 2.44(s, 3H)	[5]
¹³ C NMR (100MHz, CDCl ₃)	δ=190.3, 145.0, 131.4, 129.5, 129.0, 31.0, 21.8	[5]

Synthesis and Experimental Protocols

Several methods for the synthesis of **2-Bromo-4'-methylacetophenone** have been documented. Below are detailed protocols for some of the common synthetic routes.

This method involves the reaction of 4'-methylacetophenone with N-bromosuccinimide in the presence of an acid catalyst.

Experimental Protocol:

- To a dry reaction flask, add N-bromosuccinimide (1.1 equivalents) and p-toluenesulfonic acid (0.5 equivalents).
- Heat the mixture to 55 °C with stirring.
- Add 4'-methylacetophenone (1 equivalent) to the reaction mixture.
- Maintain the reaction at 55 °C for 40 minutes.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of hexane/EtOAc (7:3).
- Upon completion, extract the reaction mixture with dichloromethane and water.
- Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO_4), and concentrate it under reduced pressure to obtain the product.[\[9\]](#)

This procedure utilizes copper(II) bromide as the brominating agent.

Experimental Protocol:

- Dissolve 4'-methylacetophenone (1 mmol) in ethyl acetate (10 mL).
- Add copper(II) bromide (1.2 mmol) to the solution.
- Stir the resulting mixture at room temperature for 24 hours.
- Monitor the reaction for completion using TLC.
- Once the reaction is complete, filter the mixture.
- Concentrate the filtrate under reduced pressure to yield the product.[\[9\]](#)

This method synthesizes the target compound from 4-methylstyrene.

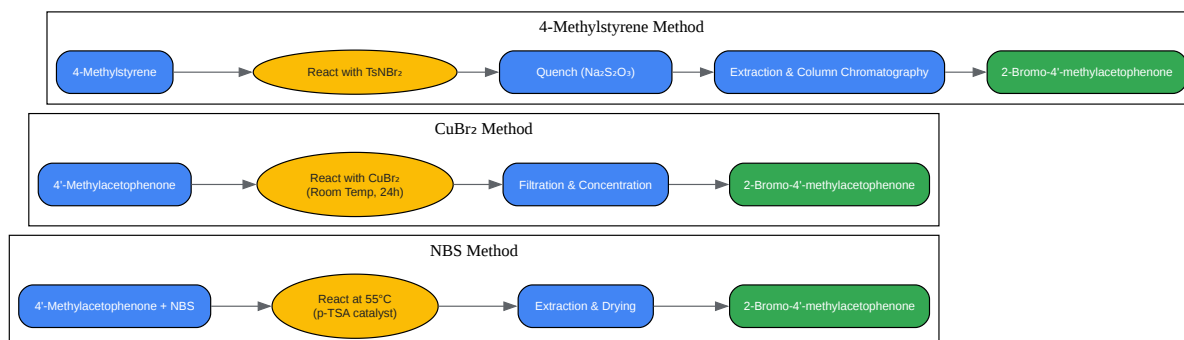
Experimental Protocol:

- Dissolve 4-methylstyrene (1 mmol) in a solvent mixture of acetone (3 mL) and water (0.1 mL) at room temperature.
- Slowly add dibromo-p-toluenesulfonamide (TsNBr₂, 2.2 mmol) to the solution.
- After the reaction is complete, quench the reaction by adding sodium thiosulfate (~200 mg) and continue stirring for 10 minutes.
- Extract the reaction mixture with ethyl acetate.
- Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (230-400 mesh) using a petroleum ether-ethyl acetate solvent mixture as the eluent to obtain pure **2-bromo-4'-methylacetophenone**.[\[2\]](#)[\[10\]](#)

This method involves a photochemical reaction.

Experimental Protocol:

- In a 10ml quartz tube, add 1-methyl-4-ethylbenzene (4mmol) followed by 1,1,2,2-tetrabromoethane (2ml).
- Stir the system under UV light at room temperature for 12 hours.
- After the reaction, recover the tetrabromoethane under vacuum.
- Recrystallize the crude product to obtain pure **2-Bromo-4'-methylacetophenone**.[\[5\]](#)



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Caption: Synthetic pathways for **2-Bromo-4'-methylacetophenone**.

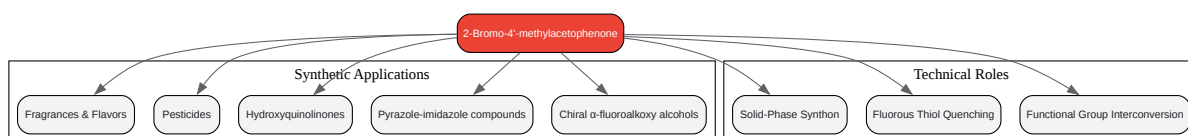
Applications in Drug Development and Organic Synthesis

2-Bromo-4'-methylacetophenone is a valuable intermediate in medicinal chemistry and organic synthesis.[9] It is utilized in the synthesis of fragrances, flavors, and pesticide molecules.[9]

Key applications include:

- **Solid-Phase Synthesis:** It is a key synthon in solid-phase and combinatorial synthesis, for example, in the synthesis of 2-substituted-3-hydroxy-4(1H)-quinolinone-7-carboxamides.[1]
- **Quenching Agent:** It has been used in the general fluororous thiol quenching method for purifying compounds in parallel synthesis.[1][2]

- **Precursor for Heterocycles:** It is a precursor for the preparation of pyrazole-imidazole compounds.[5]
- **Asymmetric Synthesis:** It is used in the one-pot asymmetric tandem reaction for preparing chiral α -fluoroalkoxy alcohols.[5]
- **Functional Group Transformation:** The bromine atom can be readily substituted by other functional groups such as chlorine, iodine, or an azide group, allowing for diverse molecular modifications.[9]



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Caption: Key application areas of **2-Bromo-4'-methylacetophenone**.

Safety and Handling

2-Bromo-4'-methylacetophenone is an irritant and requires careful handling in a laboratory setting.

Table 3: Hazard Information and Precautionary Measures

Category	Details	References
Hazards	Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.	[1] [11] [12] [13] [14]
Personal Protective Equipment (PPE)	Wear protective gloves, clothing, and eye/face protection. Use a dust mask or work in a well-ventilated area.	[1] [11] [12] [13]
First Aid (Skin Contact)	Wash off immediately with plenty of soap and water. If irritation occurs, seek medical attention. Remove contaminated clothing.	[11] [12]
First Aid (Eye Contact)	Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.	[11] [12]
First Aid (Inhalation)	Remove victim to fresh air and keep at rest in a comfortable position for breathing. Call a poison center or doctor if you feel unwell.	[11] [12]
Storage	Store in a cool (2-8°C), dry, and well-ventilated place in a tightly closed container under an inert atmosphere.	[1] [12]
Incompatibilities	Strong oxidizing agents and strong bases.	[1]
Disposal	Dispose of contents/container to an approved waste disposal plant.	[11] [13]

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